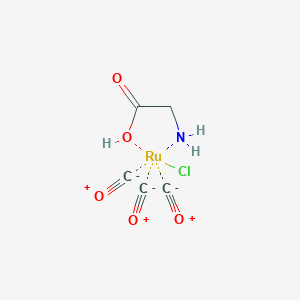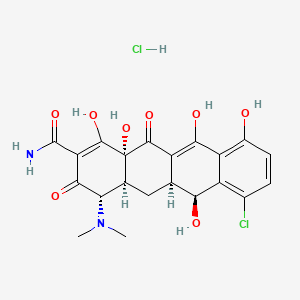
2-Aminoacetic acid;carbon monoxide;chlororuthenium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Aminoacetic acid (2-AA), carbon monoxide (CO), and chlororuthenium (CR) are three important compounds in the scientific research field. 2-AA is an important amino acid, CO is a toxic gas, and CR is a metal complex. These three compounds have been used in a variety of scientific research applications in both in vivo and in vitro settings.
Applications De Recherche Scientifique
Carbon Monoxide in Carbonylation Reactions
Carbon monoxide (CO) is extensively used in organic chemistry for synthesizing various carbonyl compounds. It plays a critical role in carbonylation reactions, especially hydroformylations, and is used in industrial applications, including the production of acetic acid via the carbonylation of methanol (Wu et al., 2014). Despite its high toxicity and gaseous nature, CO remains a versatile C1 building block for organic synthesis.
Chloroform as a Carbon Monoxide Precursor
Chloroform has been identified as a precursor for CO, which can be rapidly hydrolyzed using heterogeneous CsOH·H2O. This method allows for the generation of CO and (13)CO under mild conditions, facilitating aminocarbonylation reactions of aryl, vinyl, and benzyl halides with primary and secondary amines (Gockel & Hull, 2015).
Misconceptions about CORM-2
CORM-2, a carbon monoxide-releasing molecule often associated with chlororuthenium, has been used extensively for its antimicrobial effects. However, recent research indicates that the biocidal activity of CORM-2 is due to ruthenium toxicity rather than CO release. This finding necessitates a re-examination of CORM-2 and related compounds in biological experiments (Southam et al., 2021).
Catalytic Applications of Chlororuthenium
Chlororuthenium has been utilized in the dimerization of aromatic alkynes to form (E)-1,4-diarylbut-1-ene-3-yne derivatives. This process, catalyzed by the di-mu-chlorobis[(p-cymene)chlororuthenium(II)] complex, demonstrates high stereoselectivity and can be performed under homogeneous conditions without additives (Bassetti et al., 2007).
Carbon Monoxide Gas Sensors
2-Aminoacetic acid (glycine) complexes with Cu(II) have shown potential in enhancing the response value of carbon monoxide gas sensors. These sensors demonstrate good selectivity and recovery characteristics at room temperature, highlighting the applicability of amino acid-based frameworks in gas sensing technologies (Nami-Ana et al., 2021).
Propriétés
IUPAC Name |
2-aminoacetic acid;carbon monoxide;chlororuthenium |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H5NO2.3CO.ClH.Ru/c3-1-2(4)5;3*1-2;;/h1,3H2,(H,4,5);;;;1H;/q;;;;;+1/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOINYBNDJAUNGD-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[C-]#[O+].[C-]#[O+].[C-]#[O+].C(C(=O)O)N.Cl[Ru] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5ClNO5Ru |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Aminoacetic acid;carbon monoxide;chlororuthenium | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![Sodium ((1,4-phenylenebis(methanylylidene))bis(7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl-3-ylidene))dimethanesulfonate](/img/structure/B560017.png)



![(R)-3-(4-Phenoxyphenyl)-1-(piperidin-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B560023.png)
